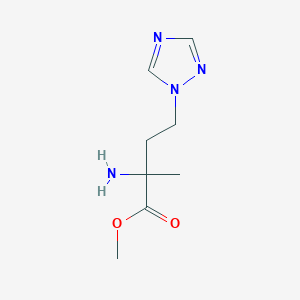

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate

Description

Methyl 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic amino acid derivative featuring a 1,2,4-triazole moiety attached to the fourth carbon of a methyl-substituted butanoate backbone. The compound combines a nitrogen-rich heterocycle (1,2,4-triazole) with a branched ester structure, which may influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions.

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanoate |

InChI |

InChI=1S/C8H14N4O2/c1-8(9,7(13)14-2)3-4-12-6-10-5-11-12/h5-6H,3-4,9H2,1-2H3 |

InChI Key |

VHZBLSOQAKWRDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=NC=N1)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

Amino Acid Derivative Formation: The triazole ring is then attached to an amino acid derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would typically include:

Batch Processing: Reactants are combined in a reactor and allowed to react under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Amino Acid Derivatives

a) β-(1,2,4-Triazol-1-yl)-L-alanine and Metabolites

- Structure: These compounds feature a triazole ring attached to the β-carbon of alanine, differing from the target compound’s butanoate backbone and methyl-substituted α-carbon.

- Function: β-(1,2,4-triazol-1-yl)-L-alanine is a metabolite of the fungicide myclobutanil, highlighting the role of triazole-amino acid hybrids in plant protection .

b) Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate

- Structure: A propanoate ester with a triazole on the third carbon and tert-butoxycarbonyl (Boc)-protected amino groups.

- Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to a dehydroalanine derivative .

- Comparison: The Boc-protected amino group and propanoate chain contrast with the target compound’s unprotected amino group and longer butanoate chain, which may enhance steric hindrance and alter binding interactions.

Benzoimidazole-Based Butanoate Esters ()

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)

Thiazole-Containing Benzoic Acids ()

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : A benzoic acid derivative with a methylthiazole substituent.

- The carboxylic acid group contrasts with the target’s methyl ester, affecting solubility and ionization at physiological pH .

Complex Triazole Pharmaceuticals ()

Itraconazole-Related Substances

- Structure : Large molecules with multiple triazole rings, dioxolane groups, and chlorophenyl substituents.

- Function : Antifungal agents with broad-spectrum activity.

- Key Difference : The target compound’s simplicity (single triazole, shorter chain) may limit potency compared to these pharmaceuticals but could improve synthetic accessibility and metabolic clearance .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.